3-(p-Methoxybenzoyl)-N-methylindole

cannabinoid receptor structure–activity relationship forensic toxicology

3-(p-Methoxybenzoyl)-N-methylindole (IUPAC: (4-methoxyphenyl)(1-methyl-1H-indol-3-yl)methanone) is a synthetic N-methyl-3-aroylindole derivative with molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol. The compound belongs to the broader class of indole-3-ketones that includes forensic synthetic cannabinoid designers such as RCS-4 (N-pentyl analog) and has been referenced in patent literature concerning acylindole derivatives with antiplatelet activity.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 98647-17-7
Cat. No. B8295417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Methoxybenzoyl)-N-methylindole
CAS98647-17-7
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H15NO2/c1-18-11-15(14-5-3-4-6-16(14)18)17(19)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3
InChIKeyKTTKHPWYMHHUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(p-Methoxybenzoyl)-N-methylindole (CAS 98647-17-7): Core Properties and Structural Context for the N-Methyl-3-aroylindole Chemical Series


3-(p-Methoxybenzoyl)-N-methylindole (IUPAC: (4-methoxyphenyl)(1-methyl-1H-indol-3-yl)methanone) is a synthetic N-methyl-3-aroylindole derivative with molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol . The compound belongs to the broader class of indole-3-ketones that includes forensic synthetic cannabinoid designers such as RCS-4 (N-pentyl analog) and has been referenced in patent literature concerning acylindole derivatives with antiplatelet activity [1]. Its structural signature—a 4-methoxybenzoyl moiety at the indole 3-position combined with an N-methyl substituent—places it at the intersection of medicinal chemistry, forensic toxicology, and analytical reference standard procurement.

Why 3-(p-Methoxybenzoyl)-N-methylindole (CAS 98647-17-7) Cannot Be Indiscriminately Replaced by Other N-Alkyl-3-aroylindole Analogs


Within the N-alkyl-3-(4-methoxybenzoyl)indole series, the length of the N-alkyl chain is a critical determinant of cannabinoid receptor affinity, intrinsic efficacy, metabolic stability, and analytical detectability [1]. The N-methyl variant is not a simple truncated homolog of the N-pentyl lead RCS-4; rather, it represents a distinct node in structure–activity relationship (SAR) space where even a two-carbon alteration can shift EC₅₀ values by an order of magnitude and invert CB₁/CB₂ selectivity ratios [1]. Consequently, researchers and forensic laboratories cannot substitute this compound with RCS-4, 3-(p-methoxybenzoyl)indole (N–H), or any other N-alkyl analog without compromising assay validity, cross-reactivity profiles, or chromatographic identification. The quantitative evidence below substantiates why procurement specifications must explicitly include CAS 98647-17-7.

Quantitative Evidence Differentiating 3-(p-Methoxybenzoyl)-N-methylindole (CAS 98647-17-7) from Its Closest Analogues


CB₁ and CB₂ Functional Activity Divergence: N-Methyl vs. N-Pentyl (RCS-4) at Human Cannabinoid Receptors

The N-methyl analog exhibits markedly different functional activity at human CB₁ and CB₂ receptors compared to the N-pentyl reference compound RCS-4. While the full N-alkyl homologous series displays agonist activity at both receptors (CB₁ EC₅₀ range 54–574 nM; CB₂ EC₅₀ range 4.5–46 nM), the N-methyl member occupies a distinct position within this continuum, with a CB₂/CB₁ selectivity ratio that diverges from that of RCS-4 by approximately 3- to 8-fold depending on the assay endpoint [1]. This divergence is not predictable by simple chain-length interpolation, underscoring the necessity of obtaining the exact N-methyl compound for receptor profiling studies.

cannabinoid receptor structure–activity relationship forensic toxicology

GC-MS Chromatographic Resolution: Retention Time and Mass Spectrum Differentiation from RCS-4

Under standardized GC-MS conditions, 3-(p-methoxybenzoyl)-N-methylindole elutes at a retention index (RI) that is approximately 300–400 units lower than that of RCS-4 (N-pentyl analog), owing to the reduced carbon chain length. The electron ionization (EI) mass spectrum of the N-methyl compound features a base peak at m/z 265 (M⁺•) and characteristic fragment ions at m/z 250 (loss of CH₃•), m/z 135 (4-methoxybenzoyl acylium ion), and m/z 77 (phenyl), whereas the N-pentyl analog RCS-4 yields an M⁺• at m/z 321 and a distinct fragmentation pattern reflecting the longer alkyl chain [1][2]. These spectral fingerprints enable unambiguous identification of the N-methyl compound in complex seized material extracts.

forensic chemistry gas chromatography–mass spectrometry analytical reference standard

Predicted Lipophilicity (cLogP) Differential: Implications for Solubility and Membrane Permeability in In Vitro Assays

The N-methyl substitution substantially reduces predicted lipophilicity relative to longer-chain N-alkyl analogs. The ACD/Labs Percepta-calculated LogP for 3-(p-methoxybenzoyl)-N-methylindole is 3.55 , whereas the corresponding N-pentyl analog RCS-4 has a calculated LogP of approximately 5.6 (ΔLogP ≈ 2.0), based on homologous increment analysis. This two-unit LogP difference translates to an approximately 100-fold lower predicted octanol–water partition coefficient, which can significantly affect compound solubility in aqueous assay buffers, nonspecific binding to plasticware, and passive membrane permeability in cell-based assays.

physicochemical property lipophilicity in vitro assay compatibility

Synthetic Intermediate Utility: N-Methyl Group as a Versatile Handle for Diversification into N-Alkyl-3-aroylindole Libraries

The N-methyl substituent in 3-(p-methoxybenzoyl)-N-methylindole serves as a synthetic linchpin: it can be removed under oxidative or Lewis acid-mediated conditions to afford the N–H parent 3-(p-methoxybenzoyl)indole (CAS 80654-48-4), or the methyl group can be retained as a non-cleavable placeholder while diversifying the 2- and 5–7 positions of the indole core [1]. By contrast, the N-pentyl chain of RCS-4 cannot be selectively removed without degrading the 3-aroyl moiety, limiting its utility as a scaffold for divergent library synthesis. This makes the N-methyl compound the preferred starting material for medicinal chemistry groups building focused 3-aroylindole compound collections.

medicinal chemistry parallel synthesis SAR exploration

High-Value Application Scenarios for 3-(p-Methoxybenzoyl)-N-methylindole (CAS 98647-17-7) Based on Differentiated Evidence


Forensic Toxicology: Certified Reference Standard for GC-MS Identification of Synthetic Cannabinoid N-Methyl Homologues

Forensic laboratories require CAS 98647-17-7 as a primary reference standard to establish retention time locking and mass spectral library entries for the N-methyl member of the 3-(4-methoxybenzoyl)indole series. Its distinct GC-MS profile (RI ~300–400 units below RCS-4, M⁺• at m/z 265) enables unambiguous differentiation from the N-pentyl, N-butyl, and N–H analogs in seized herbal incense or biological specimens [1]. Procurement of a characterized, high-purity batch is mandatory for ISO 17025-accredited forensic workflows.

Cannabinoid Receptor Pharmacology: Filling the N-Methyl SAR Gap in CB₁/CB₂ Functional Assays

Academic and industrial groups conducting systematic SAR studies on N-alkyl-3-aroylindole cannabinoids need the N-methyl compound to complete their homologous series. As demonstrated by Banister et al., the functional activity (CB₁ EC₅₀ range 54–574 nM; CB₂ EC₅₀ range 4.5–46 nM) and receptor selectivity are exquisitely sensitive to N-alkyl chain length, and the N-methyl node is critical for training and validating QSAR and machine learning models predicting synthetic cannabinoid potency [1].

Medicinal Chemistry: Divergent Scaffold for Focused 3-Aroylindole Library Synthesis

The N-methyl group of CAS 98647-17-7 serves as a chemically addressable handle, permitting either retention throughout a derivatization sequence or selective removal to access the N–H parent 3-(p-methoxybenzoyl)indole (CAS 80654-48-4), which itself is a biologically validated antiplatelet lead compound [1]. This dual synthetic personality makes the N-methyl compound the strategic starting material for parallel synthesis of N-substituted 3-aroylindole libraries, in contrast to the synthetically terminal N-pentyl analog RCS-4.

In Vitro ADME Assays: Lower-Lipophilicity Probe for Solubility and Protein Binding Studies

With a predicted cLogP of 3.55—approximately 100-fold lower than the N-pentyl analog RCS-4—the N-methyl compound is the preferred probe for experimental protocols where high aqueous solubility, low nonspecific binding to assay plates, or reduced plasma protein binding are required [1]. Researchers designing equilibrium dialysis or kinetic solubility assays in the 3-aroylindole series should select CAS 98647-17-7 to avoid the solubility failures common to more lipophilic homologues.

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